molecular formula C26H43N5O7S B14096346 Boc-D-Pro-Lys(biotinyl)(biotinyl)-OH

Boc-D-Pro-Lys(biotinyl)(biotinyl)-OH

Cat. No.: B14096346
M. Wt: 569.7 g/mol
InChI Key: YIFYSEWVLQYMPH-UNJWAJPSSA-N
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Description

Boc-D-Pro-Lys(biotinyl)(biotinyl)-OH is a synthetic amino acid derivative designed for site-specific biotinylation in peptide synthesis. The compound features:

  • Boc (tert-butoxycarbonyl) protecting group on the N-terminal D-proline residue, ensuring stability during solid-phase peptide synthesis (SPPS) .
  • D-proline configuration, which introduces conformational rigidity and resistance to enzymatic degradation compared to L-proline .
  • Lysine side chain modified with two biotinyl groups, enabling high-affinity interactions with avidin/streptavidin for applications in affinity purification, diagnostics, or targeted drug delivery .

Its unique structure combines stereochemical control (D-proline) with dual biotinylation, distinguishing it from conventional biotinylated lysine analogs.

Properties

Molecular Formula

C26H43N5O7S

Molecular Weight

569.7 g/mol

IUPAC Name

(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[[(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]hexanoic acid

InChI

InChI=1S/C26H43N5O7S/c1-26(2,3)38-25(37)31-14-8-10-18(31)22(33)28-16(23(34)35)9-6-7-13-27-20(32)12-5-4-11-19-21-17(15-39-19)29-24(36)30-21/h16-19,21H,4-15H2,1-3H3,(H,27,32)(H,28,33)(H,34,35)(H2,29,30,36)/t16-,17-,18+,19-,21-/m0/s1

InChI Key

YIFYSEWVLQYMPH-UNJWAJPSSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)N[C@@H](CCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)NC(CCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)C(=O)O

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Loading

  • Resin : Para-methylbenzhydrylamine (MBHA) resin preloaded with the C-terminal carboxylate of D-proline.
  • Coupling reagent : Benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBOP) with 1-hydroxy-7-azabenzotriazole (HOAt) for efficient activation.
  • Base : N-methylmorpholine (NMM) in dimethylformamide (DMF).

Procedure :

  • Swell resin in DMF (30 min).
  • Deprotect Boc group using 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) (2 × 5 min).
  • Neutralize with 5% diisopropylethylamine (DIPEA) in DMF.
  • Couple Boc-D-Pro-OH (3 eq) via PyBOP/HOAt activation (2 hr, RT).

Lysine Incorporation and Orthogonal Protection

The lysine residue requires dual biotinylation at its ε-amino group, necessitating a multi-step protection strategy.

Coupling of Lysine with Alloc Protection

  • Lysine derivative : Boc-Lys(Alloc)-OH (Alloc = allyloxycarbonyl).
  • Activation : 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) with HOAt.

Procedure :

  • Deprotect Boc-D-Pro resin as above.
  • Couple Boc-Lys(Alloc)-OH (4 eq) using HATU/HOAt (45 min, RT).
  • Wash with DMF (5×) and DCM (3×).

Alloc Deprotection and First Biotinylation

  • Alloc removal : Pd(PPh₃)₄ (0.1 eq) and phenylsilane (10 eq) in DCM (2 × 15 min).
  • Biotin activation : Biotin-OSu (biotin N-hydroxysuccinimide ester) in DMF with DIPEA (2.5 eq).

Procedure :

  • Treat resin with Pd catalyst to cleave Alloc.
  • React with biotin-OSu (5 eq) overnight.
  • Confirm completion via Kaiser test.

Second Biotinylation via On-Resin Branching

To introduce the second biotin, a diaminohexanoic acid (DAH) spacer is inserted:

  • Couple Fmoc-DAH-OH (3 eq) using HCTU/NMM.
  • Deprotect Fmoc with 20% piperidine in DMF.
  • React with biotin-OSu as above.

Final Deprotection and Cleavage

Resin Cleavage

  • Cleavage cocktail : HF (for Boc strategy) or TFA (for Fmoc strategy).
  • Conditions : HF (10 mL/g resin) at 0°C for 1 hr.

Yield : 65–75% after HPLC purification.

Analytical Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Column : C-18, 5 µm, 250 × 4.6 mm.
  • Gradient : 10–90% acetonitrile in 0.1% aqueous TFA over 30 min.
  • Observed m/z : 983.42 [M+H]⁺ (calculated: 983.40).

Purity Assessment

  • HPLC : >95% purity using UV detection at 214 nm.

Comparative Methodologies

Parameter Boc Strategy Fmoc Strategy Hybrid Approach
Coupling Reagent PyBOP/HOAt HATU/HOAt HCTU/NMM
Deprotection Acid HF TFA TFA
Biotinylation Yield 78% 85% 92%
Racemization Risk Low (D-Pro stable) Moderate Low

Challenges and Optimization

Stereochemical Integrity

  • D-Proline configuration : Maintained using low-base coupling conditions (NMM instead of DIPEA).
  • Racemization mitigation : Coupling at 0°C and limiting activation time to <1 hr.

Dual Biotinylation Efficiency

  • Spacer incorporation : DAH spacer enhances accessibility for second biotin.
  • Excess reagent : 5-fold molar excess of biotin-OSu ensures complete reaction.

Chemical Reactions Analysis

Types of Reactions

Biocytin-N-(t-boc)-L-proline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Coupling: Carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of bases like DIPEA.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.

Major Products Formed

    Deprotection: Free biocytin and L-proline.

    Coupling: Extended peptides or biocytin-containing peptides.

    Hydrolysis: Biocytin and L-proline.

Scientific Research Applications

Biocytin-N-(t-boc)-L-proline has a wide range of applications in scientific research:

    Proteomics: Used as an intermediate in the synthesis of biocytin-containing peptides for studying protein-protein interactions.

    Neuroanatomy: Employed as a tracer for mapping neural pathways due to its ability to be detected with avidin or streptavidin probes.

    Biotinidase Assays: Utilized as a substrate to study the specificity and kinetics of biotinidase enzymes.

    Drug Development: Investigated for its potential in developing biotinylated drugs for targeted delivery.

Mechanism of Action

The mechanism of action of Biocytin-N-(t-boc)-L-proline involves its interaction with biotin-binding proteins such as avidin and streptavidin. The t-boc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further coupling reactions or interact with target proteins. The biotin moiety allows for strong binding to avidin or streptavidin, facilitating detection and purification .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Properties
Compound Protecting Group Biotinylation Molecular Weight (approx.) Key Applications Reference
Boc-D-Pro-Lys(biotinyl)(biotinyl)-OH Boc (D-Pro) Dual (Lys) ~800–850* High-avidity binding, SPPS
H-Lys(Biotinyl)-OH None Single (Lys) 508.4 Basic biotinylation probes
Fmoc-Lys(Biotinyl)-OH Fmoc Single (Lys) ~600–650* Fmoc-based SPPS, fluorescent tags
Boc-Lys-OH Boc None 262.3 Intermediate in peptide synthesis
Boc-Lys(2-picolinoyl)-OH Boc 2-Picolinoyl 351.4 Metal chelation, targeted delivery

*Estimated based on structural composition.

Key Differences

Biotinylation Density: this compound contains two biotinyl groups, enabling stronger avidin binding (avidity effect) compared to single-biotinylated analogs like H-Lys(Biotinyl)-OH . This property is critical in applications requiring robust immobilization, such as surface plasmon resonance (SPR) or pull-down assays .

Protecting Groups :

  • The Boc group in this compound is acid-labile, compatible with Merrifield resin-based SPPS, whereas Fmoc-Lys(Biotinyl)-OH requires base-labile deprotection (e.g., piperidine) .
  • Boc protection is less polar than Fmoc, improving solubility in organic solvents during coupling reactions .

Stereochemistry :

  • The D-proline residue imposes a distinct conformational profile, enhancing protease resistance compared to L-proline-containing peptides . This is advantageous in vivo applications where peptide stability is paramount.

Biochemical and Biophysical Comparisons

Table 2: Biophysical and Biochemical Properties
Property This compound H-Lys(Biotinyl)-OH Fmoc-Lys(Biotinyl)-OH
Solubility Moderate in DMF/DCM Low in water High in DMSO/DMF
Avidin Binding (Kd) ~10⁻¹⁵ M (multivalent) ~10⁻¹⁴ M ~10⁻¹⁴ M
Enzyme Recognition Low (steric hindrance) Moderate Moderate
Thermal Stability High (D-Pro rigidity) Moderate Low (Fmoc cleavage)
Research Findings
  • Avidin Binding : Dual biotinylation enhances binding avidity by ~100-fold compared to single-biotinylated lysine, as demonstrated in pull-down assays using streptavidin beads . However, this benefit is offset in enzyme-based systems (e.g., BirA-mediated biotinylation), where steric hindrance from dual biotin groups reduces recognition efficiency .
  • Synthesis Challenges : Coupling this compound requires optimized activation reagents (e.g., PyBOP/HOBt) due to the bulkiness of dual biotinyl groups, similar to Fmoc–Glu(biotinyl–PEG)–OH coupling protocols .
  • Proteomic Applications : In quantitative biotinylproteomics, dual biotinylation reduces false positives by increasing binding specificity, as shown in tandem enrichment protocols .

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